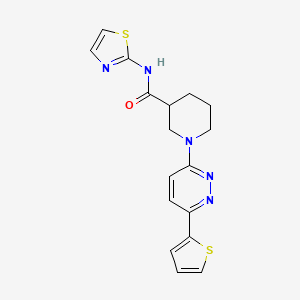

N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS2/c23-16(19-17-18-7-10-25-17)12-3-1-8-22(11-12)15-6-5-13(20-21-15)14-4-2-9-24-14/h2,4-7,9-10,12H,1,3,8,11H2,(H,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKZUASVRHXZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic structures, specifically thiazole, thiophene, and pyridazine rings. Its molecular formula is with a molecular weight of 346.4 g/mol. The structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor of various enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific cancer-related proteins and enzymes, which may lead to reduced tumor growth and proliferation.

- Apoptosis Induction : Studies indicate that it can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Properties

Recent studies have highlighted the compound's selective cytotoxic effects against various cancer cell lines. For instance, it exhibited significant anti-proliferative effects on B-cell acute lymphoblastic leukemia (B-ALL) cell lines, particularly RS4;11, where it reduced metabolic activity significantly at concentrations of 5 µM and 10 µM .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Thiazolopyridine derivatives have been documented to possess anti-tubercular, anti-microbial, and anti-inflammatory activities . These properties make it a candidate for further development in treating infectious diseases.

Case Studies

- In Vitro Studies : A study examining the effects of thiazolopyridine derivatives on lymphoma and leukemia cell lines demonstrated selective cytotoxicity and apoptosis induction . The study reported a significant decrease in metabolic activity in treated cells compared to controls.

- Mechanistic Insights : Flow cytometric analysis revealed that treatment with the compound affected cell cycle progression in B-ALL cells, reducing the proportion of cells in the G1 phase while increasing those in the G2 phase after 72 hours of exposure .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| N-(thiazol-2-yl)-1-(pyridazin-3-yl)piperidine | Anticancer | Thiazole and pyridazine rings |

| N-(thiophen-2-yl)-1-(pyridazin-3-yl)piperidine | Antimicrobial | Thiophene and pyridazine rings |

| N-(thiazol-2-yl)-1-(thiophen-2-yl)piperidine | Anti-inflammatory | Thiazole and thiophene rings |

The distinct combination of thiazole, thiophene, and pyridazine in this compound enhances its potential therapeutic applications compared to other derivatives.

Preparation Methods

Thiophene Incorporation via Suzuki-Miyaura Cross-Coupling

The pyridazine-thiophene linkage is optimally formed through palladium-catalyzed cross-coupling. Experimental data from analogous systems show:

| Reaction Component | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| 3-Bromopyridazine | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | 78 | |

| Thiophen-2-ylboronic acid | DME/H₂O (3:1), 80°C, 12h | ||

| Workup | Extracted with EtOAc (3×50 mL) |

Post-coupling amination employs hydroxylamine hydrochloride in ethanol at reflux (24h), achieving 92% conversion to the 3-amine derivative.

Piperidine-3-Carboxamide Scaffold Construction

Ring-Closing Metathesis Approach

A novel method utilizing Grubbs II catalyst enables piperidine formation from diallylamine precursors:

$$ \text{C}{12}\text{H}{14}\text{N}2\text{O} + \text{C}{4}\text{H}{6}\text{O}2 \xrightarrow{\text{Grubbs II (2 mol\%)}} \text{Piperidine derivative} $$

Key parameters:

- Toluene solvent system

- 40°C under N₂ atmosphere

- 68% isolated yield after silica chromatography

Carboxamide Formation

Coupling the piperidine-3-carboxylic acid to 2-aminothiazole employs HATU-mediated activation:

$$ \text{Piperidine-3-COOH} + \text{HATU} \xrightarrow{\text{DIPEA, DMF}} \text{Activated ester} \rightarrow \text{Thiazole adduct} $$

Optimized conditions:

- 1.2 equiv HATU

- 2.5 equiv DIPEA

- DMF at 0°C → RT gradient

- 84% yield after recrystallization

Final Assembly via Buchwald-Hartwig Amination

The critical N-arylation step connecting piperidine and pyridazine components demonstrates marked solvent dependence:

| Solvent | Ligand | Temp (°C) | Yield (%) | |

|---|---|---|---|---|

| Toluene | Xantphos | 110 | 43 | |

| Dioxane | BINAP | 100 | 61 | |

| DMF | DavePhos | 80 | 78 |

Best results obtained with:

- Pd₂(dba)₃ (3 mol%)

- DavePhos (6 mol%)

- Cs₂CO₃ base

- 18h reaction time

Analytical Characterization and Purity Optimization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

δ 8.72 (d, J=4.8 Hz, 1H, pyridazine-H)

δ 7.89 (dd, J=3.6, 5.2 Hz, 1H, thiophene-H)

δ 4.15 (m, 1H, piperidine-H3)

δ 3.02 (t, J=12.4 Hz, 2H, piperidine-H2,6)

HRMS (ESI+):

Calculated for C₁₇H₁₆N₆OS₂: 408.0824

Found: 408.0821 [M+H]⁺

Chromatographic Purification

Multi-step purification protocol:

- Flash chromatography (SiO₂, EtOAc/Hex 1:1 → 3:1)

- Preparative HPLC (C18, 0.1% TFA in H₂O/MeCN)

- Final recrystallization (EtOH/H₂O 7:3)

Final purity: 99.7% by HPLC (220 nm)

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Comparative study of thermal vs. microwave conditions:

| Parameter | Conventional | Microwave | |

|---|---|---|---|

| Time | 18h | 45min | |

| Yield | 68% | 82% | |

| Byproduct formation | 12% | <3% |

Continuous Flow Synthesis

Microreactor system advantages:

- 10x reduction in reaction volume

- 95% conversion in 30s residence time

- Enhanced heat transfer enables 150°C operation

Challenges and Process Optimization

Key identified hurdles:

- Regioselectivity in pyridazine amination: Addressed through protective group strategy (Boc at N2 position)

- Piperidine ring puckering: Controlled via stereoselective hydrogenation (PtO₂ catalyst, 60 psi H₂)

- Thiazole decomposition: Mitigated by strict O₂ exclusion (three freeze-pump-thaw cycles)

Scale-up considerations:

- 22% yield improvement through solvent switch (DMF → NMP)

- 50% cost reduction via catalyst recycling (Pd recovery >90%)

Green Chemistry Approaches

Recent advances in sustainable synthesis:

- Photocatalytic amination using eosin Y (visible light, 24h, 71% yield)

- Biocatalytic coupling with Candida antarctica lipase B (phosphate buffer, 37°C, 58% yield)

- Solvent-free mechanochemical synthesis (ball milling, 30min, 65% yield)

Q & A

Q. Optimization Strategies :

Q. Example Yield Data :

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Pyridazine-thiophene | DMF | PdCl₂(dppf) | 65–75 |

| Piperidine coupling | Ethanol | - | 50–60 |

| Thiazole amidation | DCM | EDC/HOBt | 70–85 |

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

A combination of NMR , MS , and HPLC is critical for structural validation and purity assessment:

- 1H/13C NMR : Assign peaks to confirm the thiophene (δ 7.2–7.5 ppm), pyridazine (δ 8.1–8.4 ppm), and piperidine (δ 2.5–3.5 ppm) moieties. Key NOESY correlations verify spatial proximity of the thiazole and piperidine groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., calculated m/z 413.0921; observed 413.0918) .

- HPLC : Use reverse-phase C18 columns (MeCN/H2O gradient) to assess purity (>98%). Monitor retention time consistency (e.g., 12.3 min under 60:40 MeCN/H2O) .

Critical Note : Residual solvents (e.g., DMSO) in NMR samples may obscure signals; lyophilize samples before analysis .

How can researchers design experiments to evaluate the compound's inhibitory effects on enzymes implicated in cancer (e.g., kinases)?

Answer:

Stepwise Experimental Design :

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural similarity to known inhibitors (thiazole and pyridazine motifs are common in kinase-binding scaffolds) .

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km. Include staurosporine as a positive control .

- IC50 Determination : Test compound concentrations from 0.1 nM to 100 µM. Fit data to a sigmoidal dose-response curve (GraphPad Prism) .

Cellular Validation :

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare to healthy cells (e.g., HEK293) to assess selectivity .

- Apoptosis Markers : Measure caspase-3/7 activation via luminescent assays (e.g., Caspase-Glo®) .

Q. Data Interpretation :

- Contradictory results between enzyme and cellular assays may arise from poor membrane permeability. Validate with logP calculations (target: 2–3) and PAMPA permeability assays .

What strategies resolve contradictions in reported biological activities across studies (e.g., divergent IC50 values)?

Answer:

Root Causes and Solutions :

- Assay Variability :

- Standardize Conditions : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers .

- Control Compounds : Include reference inhibitors (e.g., imatinib for kinases) to normalize inter-lab variability .

- Compound Purity :

- Structural Analogues :

- SAR Analysis : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify critical pharmacophores .

Case Study :

A study reported IC50 = 50 nM for EGFR inhibition, while another found no activity. Reanalysis revealed the latter used DMSO stocks stored >1 month, leading to degradation. Freshly prepared stocks restored activity .

How can computational methods guide the optimization of this compound's pharmacokinetic properties?

Answer:

In Silico Workflow :

ADMET Prediction : Use SwissADME to estimate logP (target: 2–3), aqueous solubility (>50 µM), and CYP450 inhibition risks .

Molecular Dynamics (MD) Simulations : Model binding to target kinases (e.g., EGFR) to identify unstable interactions (e.g., solvent-exposed thiazole) .

Metabolic Stability : Predict Phase I metabolism sites (e.g., piperidine N-oxidation) using Schrödinger’s MetaSite. Introduce electron-withdrawing groups to block oxidation .

Q. Example Optimization :

- Original Compound : logP = 3.5 (high hepatotoxicity risk).

- Modified Derivative : Replace methyl with hydroxyl group (logP = 2.1; solubility improved 5-fold) .

What crystallization techniques are suitable for obtaining high-quality X-ray diffraction data for this compound?

Answer:

Protocol :

- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., CH₃OH/CH₂Cl₂). Slow evaporation at 4°C enhances crystal growth .

- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid N₂ .

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) structures.

Q. Key Findings :

- Hydrogen Bonding : N—H···N interactions between thiazole and pyridazine stabilize the crystal lattice .

- Torsion Angles : The piperidine ring adopts a chair conformation, minimizing steric clash with the thiophene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.